Protein Capture Efficiency: Linear Dialkyldiazirine vs. Cyclobutanediazirine
In live-cell chemoproteomic experiments, linear dialkyldiazirine probes (chemotype of 3,3-diethyl-3H-diazirine) produce protein capture signals an order of magnitude (>10-fold) higher than spirocyclic cyclobutanediazirine probes bearing the same molecular recognition element. This difference was demonstrated by comparing the enrichment profiles of proteins with similar apparent binding affinities (within 20% EC50 values) [1]. The underlying mechanism involves linear diazirines generating relatively long-lived diazoalkanes that contribute significantly to protein alkylation, whereas cyclobutanediazirines proceed predominantly through a short-lived carbene pathway with minimal diazo intermediate formation [1].
| Evidence Dimension | Proteome-wide protein capture signal intensity |
|---|---|
| Target Compound Data | Linear dialkyldiazirine probe signal: >10-fold higher than cyclobutanediazirine |
| Comparator Or Baseline | Cyclobutanediazirine probe (spirocyclic analog) signal: baseline reference |
| Quantified Difference | >10-fold (one order of magnitude) greater signal intensity |
| Conditions | Live-cell chemical proteomics; 365 nm photolysis; proteins with similar apparent binding affinities (EC50 within 20%) |
Why This Matters
Procurement of the linear dialkyldiazirine scaffold is critical for achieving adequate target enrichment sensitivity in proteome-wide interactome mapping experiments.
- [1] O'Brien, J. G. K. et al. Mechanistic Differences between Linear vs. Spirocyclic Dialkyldiazirine Probes for Photoaffinity Labeling. Chem. Sci. 2024, 15, 15463–15473. DOI: 10.1039/D4SC04238G. View Source
